

Application Notes and Protocols for FAP-IN-1

Cell-Based Assay Development

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Compound of Interest

Compound Name: *Fap-IN-1*

Cat. No.: *B12391988*

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Introduction

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed in the stroma of a wide range of pathological conditions, including cancer, fibrosis, and arthritis, while its expression in healthy adult tissues is limited. This differential expression pattern makes FAP an attractive therapeutic target. FAP possesses both dipeptidyl peptidase and endopeptidase activity, contributing to extracellular matrix remodeling and tumor progression. The development of potent and selective FAP inhibitors is a promising strategy for the treatment of these diseases.

This document provides detailed application notes and protocols for the development and implementation of a cell-based assay to screen for and characterize inhibitors of FAP, referred to herein as "**FAP-IN-1**" for generic inhibitory compounds. The protocols focus on a fluorescent assay utilizing the U87MG glioblastoma cell line, which endogenously expresses FAP, and a fluorogenic FAP substrate.

Data Presentation

Table 1: Inhibitory Activity of Various FAP Inhibitors

This table summarizes the half-maximal inhibitory concentration (IC₅₀) and inhibition constant (K_i) values for several known FAP inhibitors obtained from cell-based and enzymatic assays. This data is crucial for comparing the potency of newly developed FAP inhibitors.

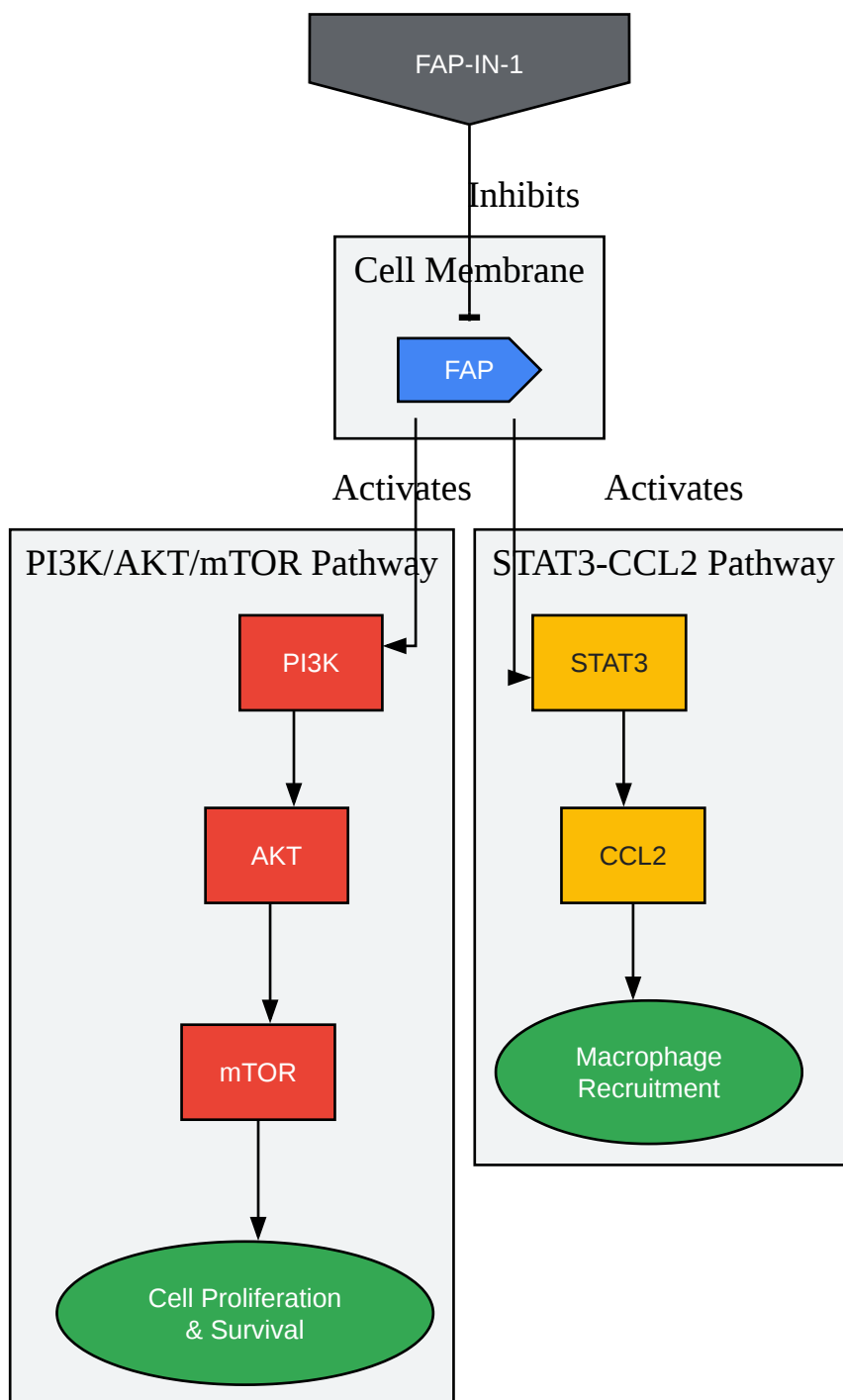
Inhibitor	Assay Type	Cell Line / Enzyme	Substrate	IC50 (nM)	Ki (nM)	Reference
Talabostat (Val-boroPro)	Enzymatic	Recombinant Human FAP	Z-Gly-Pro-AMC	390	-	[1]
UAMC1110	Enzymatic	Recombinant Human FAP	-	0.43	-	[2]
FAPi-46	Enzymatic	Recombinant Human FAP	-	13.5	-	[3]
FAP-2286	Enzymatic	Recombinant Human FAP	-	2.7	-	[3]
QCP01	Enzymatic	Recombinant Human FAP	Fluorogenic Substrate	-	1.26	[4][5]
[113/115In] QCP02	Enzymatic	Recombinant Human FAP	Fluorogenic Substrate	-	16.20	[4][5]
natGa-SB02055	Enzymatic	Recombinant Human FAP	Suc-Gly-Pro-AMC	0.41	-	[6]
natGa-SB04028	Enzymatic	Recombinant Human FAP	Suc-Gly-Pro-AMC	13.9	-	[6]
natGa-PNT6555	Enzymatic	Recombinant Human FAP	Suc-Gly-Pro-AMC	78.1	-	[6]

Note: IC50 and Ki values can vary depending on the specific assay conditions, substrate concentration, and enzyme source.

Signaling Pathways

FAP activation has been shown to modulate several downstream signaling pathways implicated in cancer progression, including the PI3K/AKT/mTOR and STAT3-CCL2 pathways.

Understanding these pathways is critical for elucidating the mechanism of action of FAP inhibitors.



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FAP Signaling Pathways

Experimental Protocols

Protocol 1: Fluorescent Cell-Based Assay for FAP Inhibitor Screening

This protocol describes a method to screen for FAP inhibitors using the U87MG cell line and the fluorogenic substrate Suc-Gly-Pro-AMC.^{[7][8][9]}

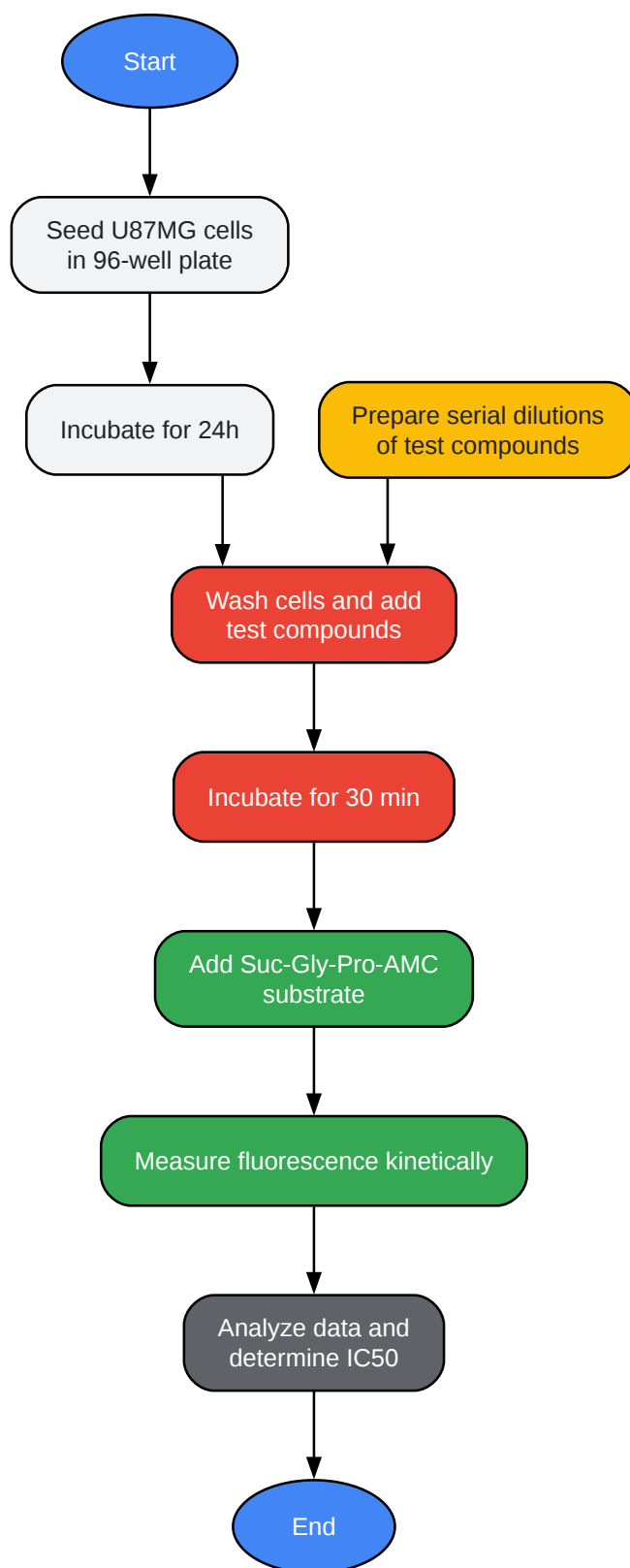
Materials:

- U87MG cells
- DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
- 96-well black, clear-bottom microplates
- FAP substrate: Suc-Gly-Pro-AMC (stock solution in DMSO)
- Test compounds (FAP inhibitors, stock solutions in DMSO)
- Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
- Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

- Cell Seeding:
 - Culture U87MG cells in T75 flasks until they reach 80-90% confluency.
 - Trypsinize the cells and resuspend them in fresh culture medium.
 - Seed 2×10^4 cells in 100 μ L of culture medium per well in a 96-well black, clear-bottom plate.

- Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
- Compound Treatment:
 - Prepare serial dilutions of the test compounds in Assay Buffer. The final DMSO concentration should be kept below 1%.
 - After 24 hours of incubation, gently remove the culture medium from the wells.
 - Wash the cells once with 100 µL of Assay Buffer.
 - Add 50 µL of the diluted test compounds to the respective wells. Include wells with vehicle control (Assay Buffer with DMSO) and a positive control inhibitor.
 - Incubate the plate at 37°C for 30 minutes.
- Enzymatic Reaction:
 - Prepare the FAP substrate solution by diluting the Suc-Gly-Pro-AMC stock solution in Assay Buffer to the desired final concentration (e.g., 25 µM).^[9]
 - Add 50 µL of the substrate solution to each well.
 - Immediately transfer the plate to a fluorescence microplate reader pre-heated to 37°C.
- Data Acquisition and Analysis:
 - Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 5 minutes for 30-60 minutes.
 - Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
 - Determine the percent inhibition for each test compound concentration relative to the vehicle control.
 - Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

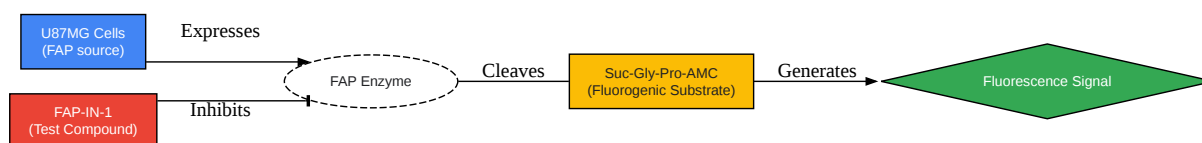


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FAP Inhibitor Screening Workflow

Logical Relationships

The relationship between key components of the FAP inhibitor assay can be visualized to understand the experimental logic.



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Assay Component Logic

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